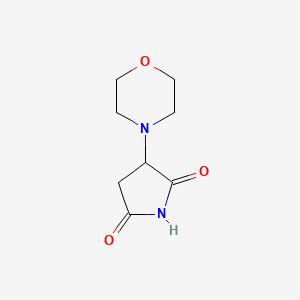

3-Morpholin-4-ylpyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Morpholin-4-ylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H12N2O3 . It is a compound of interest in the field of medicinal chemistry due to its potential biological activities .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives, such as 3-Morpholin-4-ylpyrrolidine-2,5-dione, often involves the reaction between maleic anhydride and aromatic amines . This results in the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which can then be converted into the desired pyrrolidine-2,5-dione derivatives through reaction with thionyl chloride .Molecular Structure Analysis

The molecular structure of 3-Morpholin-4-ylpyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Anticonvulsant Properties

Research has explored the synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione, including 3-morpholin-4-ylpyrrolidine-2,5-dione and its analogs. These studies demonstrate significant potential in treating seizures, showing that certain compounds exhibit promising anticonvulsant activities in various models of epilepsy in mice. For instance, N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione was highlighted for its effectiveness across several seizure models, suggesting a mechanism of action related to the blockade of neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).

Synthesis of Spiroheterocycles

Another area of research involves the development of methods for the synthesis of spiroheterocycles. This includes reactions involving isatins, urea, and compounds like 1-morpholinobutane-1,3-dione. The process has been optimized to achieve higher yields in shorter times, introducing useful groups such as pyridyl and morpholinyl into the product structures. Such advancements are significant for creating compounds with potential applications in various fields, including medicinal chemistry (Gao et al., 2017).

Biodegradable Material Synthesis

The synthesis of morpholine-2,5-dione derivatives and their copolymers has been studied for the preparation of biodegradable materials. These derivatives serve as cyclic monomers for creating polymers with potential medical applications. The research summarizes different synthesis methods, the homopolymerization of these derivatives, and their copolymerization with other monomers to create materials suitable for drug delivery and gene carriers (Yu, 2015).

Antimicrobial Activity

Studies have also focused on the antimicrobial activities of morpholine-2,5-dione derivatives. For example, the synthesis and structure-activity relationship of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione have been explored, revealing its effectiveness against several bacterial strains, including Escherichia coli. These findings underscore the potential of morpholine-2,5-dione derivatives in developing new antimicrobial agents (Yancheva et al., 2012).

Orientations Futures

Mécanisme D'action

Mode of Action

3-Morpholin-4-ylpyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity . This inhibition results in a disruption of pH and fluid balance within the body, which can have therapeutic effects in certain disease states .

Biochemical Pathways

It is known that the compound’s interaction with carbonic anhydrase isoenzymes can disrupt several physiological processes, including respiration and the transport of carbon dioxide and oxygen in the blood .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Morpholin-4-ylpyrrolidine-2,5-dione’s action are primarily related to its inhibition of carbonic anhydrase isoenzymes. This inhibition can disrupt pH and fluid balance, potentially leading to therapeutic effects in certain disease states .

Propriétés

IUPAC Name |

3-morpholin-4-ylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c11-7-5-6(8(12)9-7)10-1-3-13-4-2-10/h6H,1-5H2,(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDKOSYWGWXDRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2963968.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2963970.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2963971.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)

![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide](/img/structure/B2963991.png)